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Compound of Interest

Compound Name: 4-Chloro-2-methyl-6-nitroquinoline

Cat. No.: B074608 Get Quote

An In-depth Technical Guide to 4-Chloro-2-methyl-6-nitroquinoline: Structure, Synthesis, and

Applications

Introduction
4-Chloro-2-methyl-6-nitroquinoline is a substituted quinoline molecule that serves as a

pivotal intermediate in synthetic organic and medicinal chemistry. Its structure, featuring a

reactive chlorine atom at the 4-position and an electron-withdrawing nitro group on the

benzene ring, makes it a versatile building block for the synthesis of a wide array of more

complex heterocyclic compounds. Quinoline derivatives are known to possess a broad

spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory

properties, making intermediates like this compound highly valuable to researchers in drug

discovery.[1][2] This guide provides a detailed examination of the structure, physicochemical

properties, synthesis, spectroscopic characterization, and chemical reactivity of 4-Chloro-2-
methyl-6-nitroquinoline, intended for professionals in chemical research and pharmaceutical

development.

Compound Identification:

IUPAC Name: 4-chloro-2-methyl-6-nitroquinoline[3]

CAS Number: 1207-81-4[3][4][5][6]

Molecular Formula: C₁₀H₇ClN₂O₂[3][4][5]

Molecular Weight: 222.63 g/mol [3][4][5]
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Molecular Structure and Physicochemical
Properties
The foundational structure of 4-Chloro-2-methyl-6-nitroquinoline consists of a quinoline core,

which is a fused bicyclic system of a benzene ring and a pyridine ring. Key substitutions include

a methyl group at position 2, a chlorine atom at position 4, and a nitro group at position 6. The

chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, a reactivity

enhanced by the electron-withdrawing nature of the quinoline nitrogen and the nitro group.

Figure 1: Chemical Structure of 4-Chloro-2-methyl-6-nitroquinoline

Physicochemical Data Summary

The following table summarizes key computed and experimental properties of the compound.

Property Value Source

Molecular Formula C₁₀H₇ClN₂O₂ [3]

Molecular Weight 222.63 g/mol [3]

Appearance Light yellow to yellow solid [7]

XLogP3 3.0 [3]

Hydrogen Bond Acceptor

Count
3 [3]

Canonical SMILES
CC1=CC(=C2C=C(C=CC2=N1

)[O-])Cl
[3]

InChI Key
JLGPAZQKQYSOTR-

UHFFFAOYSA-N
[3]

Synthesis Pathway and Experimental Protocol
The synthesis of 4-chloro-2-methyl-6-nitroquinoline is typically achieved via a multi-step

process starting from a substituted aniline. A common and effective strategy involves the initial

formation of a 4-hydroxyquinoline intermediate, followed by a chlorination step. This approach

is analogous to synthetic routes reported for similar quinoline derivatives.[8][9][10]
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Step 1: Cyclization (Combes Synthesis)

Step 2: Chlorination

Final Product

4-Nitroaniline +
Ethyl Acetoacetate

2-Methyl-6-nitroquinolin-4-ol

Polyphosphoric Acid (PPA)
Heat (e.g., 170°C)

4-Chloro-2-methyl-6-nitroquinoline

Phosphorus Oxychloride (POCl₃)
Heat (e.g., 110°C)

Click to download full resolution via product page

Figure 2: Synthetic workflow for 4-Chloro-2-methyl-6-nitroquinoline

Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for synthesizing

substituted chloroquinolines.[8][9]

Step 1: Synthesis of 2-Methyl-6-nitroquinolin-4-ol

Reagents & Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer

and a thermometer, add 4-nitroaniline and polyphosphoric acid (PPA).

Reaction: Slowly add ethyl acetoacetate dropwise to the stirred mixture.
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Heating: Heat the reaction mixture to approximately 170°C and maintain this temperature for

1-2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

Causality: PPA serves as both a solvent and a catalyst for the acid-catalyzed cyclization

(Combes reaction). High temperature is necessary to overcome the activation energy for

the condensation and subsequent ring-closing steps.

Workup: After completion, cool the mixture and carefully pour it into a beaker of ice water

with vigorous stirring. This will precipitate the product and hydrolyze the PPA.

Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the

product fully precipitates. Collect the solid by vacuum filtration, wash with water, and dry to

obtain the crude 2-methyl-6-nitroquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline

Reagents & Setup: In a flask fitted with a reflux condenser, suspend the crude 2-methyl-6-

nitroquinolin-4-ol from Step 1 in phosphorus oxychloride (POCl₃). A catalytic amount of N,N-

Dimethylformamide (DMF) can be added to facilitate the reaction.

Reaction: Heat the mixture to reflux (around 110°C) for 1-2 hours. The suspension should

dissolve as the reaction proceeds.

Causality: POCl₃ is a powerful chlorinating agent that effectively converts the hydroxyl

group of the quinolinol tautomer into a chloro group. The mechanism involves the

formation of a dichlorophosphate ester intermediate, which is subsequently displaced by a

chloride ion.

Workup: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice

with stirring. This hydrolyzes the excess POCl₃.

Isolation & Purification: Basify the mixture with a cold aqueous solution of ammonium

hydroxide or sodium carbonate to precipitate the crude product. Filter the solid, wash

thoroughly with water, and dry. The crude product can be purified by recrystallization from a

suitable solvent (e.g., ethanol) to yield pure 4-Chloro-2-methyl-6-nitroquinoline.

Spectroscopic Characterization
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Structural confirmation of the synthesized compound relies on a combination of spectroscopic

techniques. While public domain experimental spectra are not always available, the expected

spectral data can be accurately predicted based on the known effects of the functional groups

on the quinoline scaffold.[11][12]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the

methyl group.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Rationale

-CH₃ (at C2) 2.6 - 2.8 Singlet (s)

Methyl group adjacent

to the quinoline

nitrogen, no adjacent

protons for coupling.

H-3 7.4 - 7.6 Singlet (s)

Proton on the pyridine

ring, deshielded by

the ring current and

nitrogen.

H-5 8.2 - 8.4 Doublet (d)

Ortho-coupling to H-7

(meta to H-8 is

negligible).

Deshielded by

proximity to the nitro

group.

H-7 7.8 - 8.0
Doublet of doublets

(dd)

Ortho-coupling to H-8,

meta-coupling to H-5.

H-8 8.8 - 9.0 Doublet (d)

Ortho-coupling to H-7.

Strongly deshielded

by the anisotropic

effect of the quinoline

nitrogen.
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¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show 10 distinct signals corresponding to the unique carbon

atoms in the molecule.

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

-CH₃ 24 - 26 Aliphatic methyl carbon.

C-2 158 - 162
Carbon attached to nitrogen

and methyl group.

C-3 120 - 123 Aromatic CH carbon.

C-4 148 - 152
Carbon bearing the chlorine

atom, deshielded.

C-4a 149 - 151 Bridgehead carbon.

C-5 125 - 128 Aromatic CH carbon.

C-6 145 - 148
Carbon bearing the nitro

group, strongly deshielded.

C-7 122 - 125 Aromatic CH carbon.

C-8 130 - 133 Aromatic CH carbon.

C-8a 123 - 126 Bridgehead carbon.

Infrared (IR) Spectroscopy

Key vibrational frequencies in the IR spectrum help confirm the presence of the principal

functional groups.[13][14]
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3100-3000 C-H stretch Aromatic C-H

~1600, 1480 C=C and C=N stretch Aromatic and Pyridine Rings

~1530, 1350
Asymmetric & Symmetric N-O

stretch
Nitro Group (-NO₂)

~850-750 C-Cl stretch Aryl-Chloride

Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M⁺) and

a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

Expected M⁺ peak: m/z ≈ 222

Expected M+2 peak: m/z ≈ 224 (with an intensity of approximately one-third of the M⁺ peak)

Common Fragmentation: Loss of Cl (M-35), NO₂ (M-46), or CH₃ (M-15).[15]

Reactivity and Applications in Drug Development
The primary utility of 4-Chloro-2-methyl-6-nitroquinoline lies in its reactivity, which makes it

an excellent scaffold for building more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic

substitution (SNAr). This is due to the combined electron-withdrawing effects of the ring

nitrogen and the nitro group at the 6-position, which stabilize the negatively charged

Meisenheimer complex intermediate formed during the reaction.[16]

This reactivity allows for the facile introduction of various nucleophiles, such as amines, thiols,

and alkoxides, at the 4-position. This is a cornerstone reaction for generating libraries of

quinoline derivatives for biological screening. For instance, reaction with various primary or

secondary amines can yield a series of 4-aminoquinoline derivatives, a class of compounds
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known for a wide range of pharmacological activities, including antimalarial and anticancer

effects.[17][18]

Role in Medicinal Chemistry

The quinoline core is a "privileged structure" in medicinal chemistry, appearing in numerous

approved drugs.[1] The chloro-nitro-quinoline motif, in particular, has been investigated for its

potential in developing targeted therapies.

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP

pocket of the enzyme. The 4-aminoquinoline scaffold derived from this intermediate can be

elaborated to target specific kinases involved in cell signaling pathways, such as the

PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[8][19]

Anticancer Agents: The introduction of various side chains via the reactive chlorine handle

can lead to compounds with potent antiproliferative activity. The nitro group can also be a

site for further chemical modification, for example, by reduction to an amino group, which

can then be functionalized.[17]

Conclusion
4-Chloro-2-methyl-6-nitroquinoline is a well-defined chemical entity with a unique

combination of structural features that render it highly valuable for synthetic chemistry. Its

straightforward, high-yield synthesis and the activated nature of its 4-position for nucleophilic

substitution make it an ideal starting material for the construction of diverse molecular libraries.

For researchers and scientists in drug development, this compound represents a key building

block for accessing novel quinoline-based therapeutics aimed at a variety of disease targets. A

thorough understanding of its structure, properties, and reactivity is essential for its effective

application in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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